molecular formula C19H17N3O6S B11358182 Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11358182
M. Wt: 415.4 g/mol
InChI Key: OWDGGZCRHQNIAN-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Benzodioxin Ring: The synthesis begins with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine. This is typically achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Oxazole Ring Formation: The benzodioxin intermediate is then reacted with a suitable nitrile oxide to form the oxazole ring. This step often requires the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

    Thiazole Ring Formation: The final step involves the formation of the thiazole ring through the reaction of the oxazole intermediate with a thioamide. This reaction is typically carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and reduce costs, potentially through the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) to replace specific substituents on the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.

Scientific Research Applications

ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of diseases such as Alzheimer’s and cancer. Its unique structure allows it to interact with specific biological targets, making it a valuable lead compound for drug development.

    Biological Research: Researchers use this compound to study the mechanisms of action of various enzymes and receptors. Its ability to inhibit specific enzymes makes it a useful tool for probing biological pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts. It can be used as a building block for the synthesis of more complex molecules with specific desired properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets within the body. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to a variety of therapeutic effects, depending on the specific enzyme targeted. The pathways involved in these effects are complex and often involve multiple steps and interactions with other molecules within the body.

Comparison with Similar Compounds

ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared to other similar compounds, such as:

The uniqueness of ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical reactions.

Properties

Molecular Formula

C19H17N3O6S

Molecular Weight

415.4 g/mol

IUPAC Name

ethyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H17N3O6S/c1-3-25-18(24)16-10(2)20-19(29-16)21-17(23)12-9-14(28-22-12)11-4-5-13-15(8-11)27-7-6-26-13/h4-5,8-9H,3,6-7H2,1-2H3,(H,20,21,23)

InChI Key

OWDGGZCRHQNIAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C

Origin of Product

United States

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